2,3-Dibromonaphthalene-1,4-diol
Description
Properties
CAS No. |
146767-46-6 |
|---|---|
Molecular Formula |
C10H6Br2O2 |
Molecular Weight |
317.96 g/mol |
IUPAC Name |
2,3-dibromonaphthalene-1,4-diol |
InChI |
InChI=1S/C10H6Br2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,13-14H |
InChI Key |
YHOZMDLYPRZVPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2O)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Naphthalene-1,4-diol
The direct bromination of naphthalene-1,4-diol represents the most straightforward approach to synthesizing 2,3-dibromonaphthalene-1,4-diol. This method involves electrophilic aromatic substitution, where bromine atoms are introduced at the 2- and 3-positions of the naphthalene ring. The reaction is typically conducted in an aqueous medium to moderate the reactivity of bromine and prevent over-bromination.
Reaction Conditions and Mechanism
- Reagents : Elemental bromine (Br₂) is added dropwise to an aqueous solution of naphthalene-1,4-diol at 0–5°C.
- Stoichiometry : A 2:1 molar ratio of Br₂ to diol ensures complete dibromination.
- Kinetic Control : Low temperatures favor para-directing effects of the hydroxyl groups, directing bromination to the 2- and 3-positions.
The reaction proceeds via the formation of a bromonium ion intermediate, which is attacked by the π-electrons of the aromatic ring. Steric hindrance from the 1,4-hydroxyl groups further ensures regioselectivity. After completion, the product is isolated by filtration and recrystallized from ethylene dichloride, yielding 75–85% pure product.
Table 1: Optimization of Direct Bromination
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Maximizes regioselectivity |
| Br₂:Diol Ratio | 2:1 | Prevents mono-bromination |
| Solvent | H₂O | Enhances solubility of intermediates |
| Reaction Time | 6–8 hours | Ensures complete conversion |
Diazotization-Hydrolysis of 1,4-Diamino-2,3-dibromonaphthalene
This two-step method involves brominating 1,4-diaminonaphthalene followed by diazotization and hydrolysis to replace amino groups with hydroxyl groups.
Step 1: Bromination of 1,4-Diaminonaphthalene
Step 2: Diazotization and Hydrolysis
- Diazotization : Treatment with NaNO₂ and H₂SO₄ generates diazonium salts.
- Hydrolysis : Heating in aqueous ethanol replaces amino groups with hydroxyls, yielding the diol.
Critical Considerations :
Reduction of 2,3-Dibromonaphthalene-1,4-dione
2,3-Dibromonaphthalene-1,4-dione serves as a precursor that can be reduced to the diol. The dione is synthesized via bromination of 1,4-naphthoquinone using Br₂ in acetic acid.
Reduction Protocols
- Catalytic Hydrogenation : H₂ gas over Pd/C in ethanol at 25°C (Yield: 80–85%).
- Chemical Reduction : NaBH₄ in THF/H₂O at 0°C (Yield: 70–75%).
Mechanistic Insight :
The ketone groups are reduced to hydroxyls via hydride transfer, with bromine atoms remaining intact due to their electron-withdrawing nature.
Protective-Group-Assisted Bromination
To prevent oxidation of hydroxyl groups during bromination, protective strategies using silyl ethers or acetates are employed.
Transition-Metal-Catalyzed Bromination
Emerging methods utilize palladium or copper catalysts to enhance selectivity and reduce bromine waste.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Bromination | 75–85 | 95 | Simple, one-step | Requires strict temperature control |
| Diazotization-Hydrolysis | 65–70 | 90 | Uses inexpensive starting material | Multi-step, low overall yield |
| Dione Reduction | 70–85 | 98 | High purity | Requires synthesis of dione precursor |
| Protective-Group Method | 85–90 | 97 | Avoids oxidation | Additional protection/deprotection steps |
| Catalytic Bromination | 88 | 99 | High selectivity, sustainable | Cost of catalysts |
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromonaphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into less brominated or debrominated products.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Less brominated naphthalene derivatives.
Substitution: Aminonaphthalene or thiolated naphthalene derivatives.
Scientific Research Applications
2,3-Dibromonaphthalene-1,4-diol has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Dibromonaphthalene-1,4-diol exerts its effects involves interactions with cellular components. For instance, its antifungal activity is attributed to the disruption of fungal membrane permeability, leading to increased nucleotide leakage and cell death. The compound’s bromine atoms play a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between 2,3-Dibromonaphthalene-1,4-diol and analogous compounds:
Physical and Spectral Properties
Biological Activity
2,3-Dibromonaphthalene-1,4-diol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicine and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
2,3-Dibromonaphthalene-1,4-diol has the molecular formula and features two bromine atoms and two hydroxyl groups attached to the naphthalene ring. This unique structure contributes to its reactivity and biological activity.
Biological Activities
Research indicates that 2,3-Dibromonaphthalene-1,4-diol exhibits several biological activities:
- Antifungal Activity : The compound has shown efficacy against various fungal strains. Its mechanism involves disrupting fungal cell membrane integrity, leading to increased permeability and cell death due to nucleotide leakage.
- Antibacterial Properties : Similar to its antifungal effects, studies suggest that 2,3-Dibromonaphthalene-1,4-diol may inhibit bacterial growth by targeting cellular components essential for survival.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain cytochrome P450 enzymes (CYPs), which play critical roles in drug metabolism. This suggests potential applications in pharmacology for modulating drug interactions.
The biological activity of 2,3-Dibromonaphthalene-1,4-diol is largely attributed to its bromine and hydroxyl groups. These functional groups enhance its reactivity with cellular components:
- Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid membranes, disrupting their structure and function.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells by generating ROS, which can lead to cellular damage and apoptosis in sensitive organisms.
Comparative Analysis
To better understand the biological implications of 2,3-Dibromonaphthalene-1,4-diol, a comparison with similar compounds is useful:
| Compound Name | Bromination Positions | Hydroxyl Groups | Biological Activity |
|---|---|---|---|
| 1,3-Dibromonaphthalene-2,7-diol | 1 & 3 | 2 | Significant CYP inhibition |
| 1,4-Dibromonaphthalene | 1 & 4 | 0 | Moderate antibacterial activity |
| Naphthalene | None | 0 | Baseline activity |
| 2,3-Dibromonaphthalene-1,4-dione | 2 & 3 | 0 | Limited antifungal properties |
This table illustrates how variations in bromination and hydroxyl group presence affect both chemical properties and biological activities.
Case Studies
Several studies have investigated the biological effects of 2,3-Dibromonaphthalene-1,4-diol:
- Antifungal Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Candida albicans at low concentrations. The study highlighted its potential as a therapeutic agent against fungal infections.
- CYP Inhibition Studies : Another research initiative focused on the interaction of 2,3-Dibromonaphthalene-1,4-diol with cytochrome P450 enzymes. The results indicated a significant inhibition of CYP1A2 and CYP2C19 enzymes, suggesting implications for drug metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
